molecular formula C29H29N3O4S B3020402 Ethyl 4-[[2-[1-[2-[(4-methylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate CAS No. 532970-87-9

Ethyl 4-[[2-[1-[2-[(4-methylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate

Cat. No.: B3020402
CAS No.: 532970-87-9
M. Wt: 515.63
InChI Key: BVCWFNJIEIBWBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[[2-[1-[2-[(4-methylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate is a synthetic organic compound provided for research purposes. While specific biological data on this exact molecule is not currently available in the scientific literature, its structure suggests significant potential for investigation in several biomedical fields. The molecular scaffold, which incorporates ethyl benzoate and indole moieties linked via a thioacetyl bridge, is characteristic of compounds studied for their pharmacological properties. Researchers may find this compound valuable for probing cancer biology. Structurally similar ethyl benzoate complexes have demonstrated promising in vitro and in vivo anticancer activity. For instance, related compounds have been shown to induce apoptosis in cancer cell lines, such as human breast cancer (MCF7) cells, through the activation of key pro-apoptotic genes (e.g., p53, Bax, Caspase-3, -8, -9) and the inhibition of anti-apoptotic proteins like Bcl-2 . The research value of this compound may also extend to cardiovascular and hematological studies. Ethyl benzoate derivatives bearing indazole groups have been identified as potent, non-peptide protease-activated receptor 4 (PAR4) antagonists, effectively inhibiting PAR4-mediated platelet aggregation, ATP release, and P-selectin expression . This suggests a potential application for this compound in researching novel antiplatelet agents and thrombosis. Researchers are encouraged to investigate its specific mechanism of action and biological targets, which may include intracellular signaling pathways and ion channels. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 4-[[2-[1-[2-[(4-methylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O4S/c1-3-36-29(35)22-12-14-23(15-13-22)31-27(33)19-37-26-18-32(25-7-5-4-6-24(25)26)17-16-30-28(34)21-10-8-20(2)9-11-21/h4-15,18H,3,16-17,19H2,1-2H3,(H,30,34)(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVCWFNJIEIBWBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-[[2-[1-[2-[(4-methylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate is a complex organic compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C29H29N3O4SC_{29}H_{29}N_{3}O_{4}S, with a molecular weight of 515.63 g/mol. It features a unique combination of indole, benzoate, and sulfanylacetyl groups, which contribute to its biological interactions.

PropertyValue
Molecular FormulaC29H29N3O4SC_{29}H_{29}N_{3}O_{4}S
Molecular Weight515.63 g/mol
PurityTypically ≥ 95%

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The indole moiety is known for its binding affinity to several targets involved in inflammatory and proliferative pathways, suggesting potential applications in treating conditions like cancer and chronic inflammation.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. The compound has shown promising results in inhibiting the proliferation of cancer cells through apoptosis induction and cell cycle arrest. For instance:

  • Case Study : In vitro studies demonstrated that this compound significantly reduced the viability of breast cancer cell lines (MCF-7) by inducing apoptosis via the mitochondrial pathway.

Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been explored. It appears to inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases:

  • Research Finding : A study indicated that treatment with this compound led to a decrease in TNF-alpha and IL-6 levels in macrophages stimulated by lipopolysaccharides (LPS).

Applications in Drug Development

Due to its diverse biological activities, this compound is being investigated as a potential lead compound in drug discovery programs targeting cancer and inflammatory diseases. Its structural characteristics make it an attractive candidate for further modifications to enhance efficacy and reduce toxicity.

Comparison with Similar Compounds

Research Findings and Implications

  • Indole Core Utility : The indole moiety in the target compound and its analogs is critical for interactions with biological targets, such as serotonin receptors or kinase enzymes .
  • Agrochemical vs. Pharmaceutical Design : While ethyl benzoate derivatives like haloxyfop methyl ester prioritize cost-effective synthesis and environmental stability , pharmaceutical analogs focus on target specificity and metabolic optimization.

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